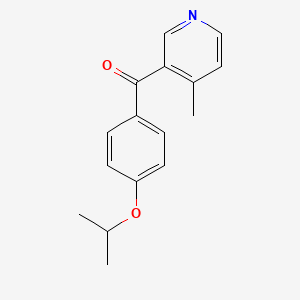

3-(4-Isopropoxybenzoyl)-4-methylpyridine

Description

3-(4-Isopropoxybenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 4-isopropoxybenzoyl moiety at the 3-position. This structure combines aromatic and steric bulk, making it a candidate for applications in supramolecular chemistry, catalysis, or pharmaceuticals.

Properties

IUPAC Name |

(4-methylpyridin-3-yl)-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)19-14-6-4-13(5-7-14)16(18)15-10-17-9-8-12(15)3/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOLVIKHYQVNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196928 | |

| Record name | [4-(1-Methylethoxy)phenyl](4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-83-7 | |

| Record name | [4-(1-Methylethoxy)phenyl](4-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1-Methylethoxy)phenyl](4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-Isopropoxybenzoyl)-4-methylpyridine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H17NO2, with a molecular weight of approximately 231.29 g/mol. The compound features a pyridine ring substituted with an isopropoxy group and a benzoyl moiety, contributing to its unique biological profile.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound demonstrated significant antiproliferative effects, with GI50 values ranging from 29 nM to 78 nM against these cell lines, indicating its potency as a potential anticancer agent.

2. Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents. This broad-spectrum activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical signaling pathways related to cancer progression and microbial resistance. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its therapeutic effects .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | GI50 values from 29 nM to 78 nM | |

| Antimicrobial | Effective against various bacterial strains | |

| Mechanism | Inhibition of specific enzymes/receptors |

Case Study: Antiproliferative Effects

In a notable study evaluating the antiproliferative effects of various indole derivatives, including this compound, researchers assessed its impact on MCF-7 and A549 cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 50 µM while maintaining over 87% viability in non-cancerous cells (MCF-10A). This selective toxicity underscores its potential for further development as an anticancer therapeutic agent.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in the combination of 4-methylpyridine and 4-isopropoxybenzoyl groups. Key analogs include:

Key Observations :

- The 4-methylpyridine core in the target compound is simpler than I-6473’s isoxazole-phenethyl system but more complex than unsubstituted pyridine.

- The isopropoxybenzoyl group introduces steric hindrance and lipophilicity, distinguishing it from 4-methylpyridine’s water-soluble structure .

Physicochemical Properties

| Property | 3-(4-Isopropoxybenzoyl)-4-methylpyridine | 4-Methylpyridine | 4-Isopropoxybenzoic Acid |

|---|---|---|---|

| Solubility | Likely low (bulky aromatic substituent) | High water solubility | Moderate (polar carboxyl) |

| Basicity | Reduced (electron-withdrawing benzoyl) | Strongly basic (pKa ~6.8) | Acidic (carboxyl group) |

| Thermal Stability | High (aromatic stabilization) | Moderate | High (crystalline solid) |

Notes:

- The benzoyl group likely reduces solubility compared to 4-methylpyridine , while the isopropoxy ether enhances lipophilicity.

- Coordination studies of 4-methylpyridine N-oxide show variable stability in metal complexes (e.g., octahedral vs. trigonal-bipyramidal Co(II) structures ), suggesting the target compound’s benzoyl group may alter ligand behavior.

Reactivity and Catalytic Behavior

- Oxidation : 4-Methylpyridine oxidizes to isonicotinic acid on vanadium-titanium catalysts, with anatase-based systems favoring higher selectivity . The target compound’s benzoyl group may hinder oxidation or redirect reactivity toward ketone or ester intermediates.

- Coordination Chemistry : Unlike 4-methylpyridine N-oxide ligands in Co(II) complexes , the target compound’s benzoyl group could sterically hinder metal binding or promote π-π interactions in supramolecular assemblies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.